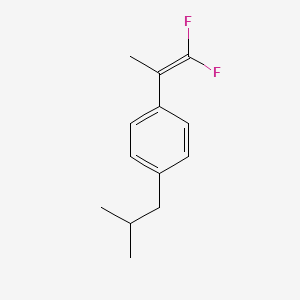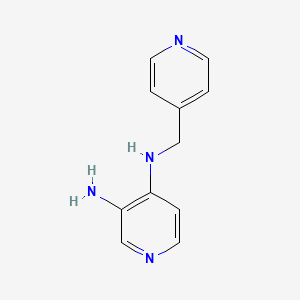
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a difluoropropenyl group and a methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,1-difluoropropene, and 2-methylpropyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. A catalyst such as aluminum chloride (AlCl3) may be used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The benzene is first alkylated with 2-methylpropyl halide in the presence of the catalyst to form 4-(2-methylpropyl)benzene. This intermediate is then reacted with 1,1-difluoropropene under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production.
化学反応の分析
Types of Reactions
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the difluoropropenyl group to a difluoropropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Difluoropropyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoropropenyl group could play a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-ethylbenzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylbutyl)benzene
Uniqueness
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is unique due to the presence of both a difluoropropenyl group and a methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
75560-80-4 |
|---|---|
分子式 |
C13H16F2 |
分子量 |
210.26 g/mol |
IUPAC名 |
1-(1,1-difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H16F2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,8H2,1-3H3 |
InChIキー |
JSVPKGWQHALWAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(=C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)


![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)


![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)




